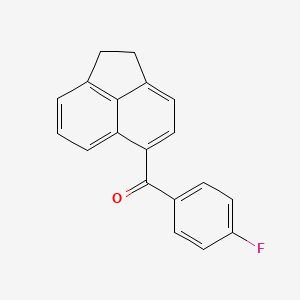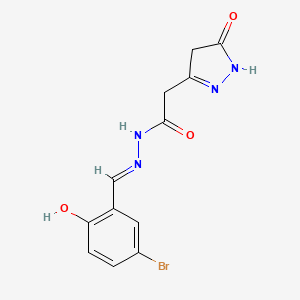![molecular formula C18H24FNO B6090486 1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6090486.png)
1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a small molecule drug that has shown potential in treating various neurological disorders such as epilepsy, addiction, and anxiety.
Wirkmechanismus
1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to increased inhibitory activity and reduced neuronal excitability.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from this compound administration have several biochemical and physiological effects. These include reduced seizure activity, reduced drug-seeking behavior, and anxiolytic effects. Additionally, this compound has been shown to have a neuroprotective effect in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has several advantages as a research tool. It is a small molecule drug that can easily cross the blood-brain barrier, making it an effective tool for studying neurological disorders. Additionally, it has a specific mechanism of action, which allows for targeted studies of the GABAergic system. However, this compound has some limitations as a research tool. It is a potent inhibitor of GABA transaminase, which can lead to the accumulation of GABA and potentially alter the normal functioning of the GABAergic system. Additionally, the long-term effects of this compound administration are not well understood.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine. One area of interest is the potential therapeutic effects of this compound in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the long-term effects of this compound administration and its potential for addiction and tolerance. Finally, the development of more selective GABA transaminase inhibitors could lead to improved therapeutic efficacy and reduced side effects.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of GABA transaminase that has shown potential in treating various neurological disorders. Its mechanism of action involves increasing the levels of GABA in the brain, leading to reduced neuronal excitability and increased inhibitory activity. This compound has several advantages as a research tool, but also has some limitations. Future research on this compound could lead to improved therapeutic efficacy and a better understanding of the GABAergic system.
Synthesemethoden
The synthesis of 1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine involves the condensation of 2-(2-fluorophenyl)ethylamine with cyclobutanecarbonyl chloride to form N-(2-fluorophenethyl)cyclobutanecarboxamide. This intermediate is then reacted with piperidine in the presence of a base to yield this compound. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, this compound has shown efficacy in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has shown anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
cyclobutyl-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO/c19-17-9-2-1-6-15(17)11-10-14-5-4-12-20(13-14)18(21)16-7-3-8-16/h1-2,6,9,14,16H,3-5,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIFYKYAIDPKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-1-[3-(2-methylphenoxy)propyl]piperazine](/img/structure/B6090406.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6090411.png)
![4,4'-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)]dibenzamide](/img/structure/B6090420.png)
![ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B6090428.png)

![methyl 4-({3-[4-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)phenoxy]benzoyl}amino)benzoate](/img/structure/B6090439.png)
![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6090443.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6090447.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6090455.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6090463.png)
![N'-[1]benzofuro[3,2-d]pyrimidin-4-yl-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B6090466.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6090481.png)

![4-bromo-2-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)phenol](/img/structure/B6090505.png)
